Chromium lead molybdenum oxide

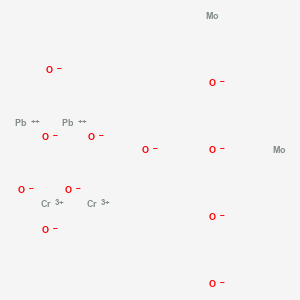

Description

Structure

2D Structure

Properties

CAS No. |

12709-98-7 |

|---|---|

Molecular Formula |

Cr2Mo2O11Pb2-12 |

Molecular Weight |

886 g/mol |

IUPAC Name |

chromium(3+);lead(2+);molybdenum;oxygen(2-) |

InChI |

InChI=1S/2Cr.2Mo.11O.2Pb/q2*+3;;;11*-2;2*+2 |

InChI Key |

UJSWIHIDDYYLJD-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |

Synonyms |

LEADMOLYBDENUMCHROMATE |

Origin of Product |

United States |

Synthetic Methodologies and Fabrication Techniques for Chromium Lead Molybdenum Oxide Systems

Solid-State Reaction Synthesis Pathways for Chromium Lead Molybdenum Oxide

Solid-state reaction is a conventional and straightforward method for producing complex oxides from powdered precursors. This technique involves the intimate mixing of stable solid compounds, such as oxides or carbonates of the constituent elements, followed by high-temperature calcination to facilitate diffusion and reaction between the particles.

For this compound, the process would typically involve:

Precursor Selection: High-purity lead(II) oxide (PbO), chromium(III) oxide (Cr₂O₃), and molybdenum trioxide (MoO₃) are common starting materials.

Mixing: The precursor powders are weighed in precise stoichiometric ratios and intimately mixed, often through mechanical milling (e.g., ball milling), to maximize the contact area between reacting particles.

PbO + xCr₂O₃ + (1-x)MoO₃ → Pb(CrₓMo₁₋ₓ)O₃ (simplified representation)

Intermediate Grinding: To ensure a complete reaction and a homogeneous product, the calcination process may be interrupted one or more times. The sample is cooled, ground to break up agglomerates and expose fresh surfaces, and then returned to the furnace for further heating.

This method is advantageous for its simplicity and scalability. However, it often requires high temperatures and long reaction times, and it can be challenging to achieve fine control over particle size and morphology, which are often critical for pigmentary applications.

Solution-Based Synthesis Approaches

Solution-based methods offer greater control over the final product's characteristics by starting with precursors dissolved in a liquid medium. These techniques generally allow for synthesis at lower temperatures compared to solid-state reactions and provide better control over stoichiometry, particle size, and morphology.

Hydrothermal and Solvothermal Methods for this compound

Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at temperatures and pressures above ambient conditions, typically within a sealed vessel called an autoclave. These methods are particularly effective for producing well-crystallized nanomaterials.

The synthesis of this compound via this route would proceed as follows:

Precursor Dissolution: Soluble salts of the constituent metals, such as lead nitrate (Pb(NO₃)₂), potassium dichromate (K₂Cr₂O₇), and sodium molybdate (B1676688) (Na₂MoO₄), are dissolved in the chosen solvent.

Reaction in Autoclave: The precursor solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120–250 °C) for a set duration (several hours to days). The elevated temperature and pressure increase the solubility of reactants and facilitate the formation of the crystalline product.

Product Recovery: After the reaction, the autoclave is cooled, and the solid product is separated by filtration or centrifugation, washed to remove byproducts, and dried.

While specific literature for the hydrothermal synthesis of the ternary Pb-Cr-Mo oxide is scarce, the successful synthesis of related compounds like molybdenum oxide nanobelts and lead chromate (B82759) nanostructures via this method demonstrates its potential. researchgate.netresearchgate.net It offers excellent control over crystal structure and morphology by adjusting parameters like temperature, reaction time, pH, and precursor concentration.

Sol-Gel Processing of this compound Precursors

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from a chemical solution (the "sol"). It involves the transition of this sol into a gel-like network containing both liquid and solid phases, followed by drying and thermal treatment to yield the final oxide.

A typical sol-gel synthesis for this compound would involve:

Sol Formation: Choosing appropriate precursors is key. Metal alkoxides are common, but nitrates, acetates, and chlorides can also be used. For this system, precursors might include lead(II) acetate, chromium(III) nitrate, and an ammonium molybdate solution. These are dissolved in a suitable solvent (e.g., water or alcohol) and mixed. A complexing agent, such as citric acid, may be added to form stable complexes with the metal cations, preventing premature precipitation. researchgate.net

Gelation: The sol is converted into a gel through hydrolysis and condensation reactions. This is often initiated by adjusting the pH or by heating, which promotes the formation of a three-dimensional network of metal-oxygen-metal bonds throughout the liquid.

Drying and Calcination: The wet gel is first dried at a low temperature (e.g., 100-250 °C) to remove the solvent, resulting in a xerogel. mdpi.com This xerogel is then calcined at higher temperatures (e.g., 400-800 °C) to decompose any remaining organic components and crystallize the desired this compound phase. asianpubs.org

The sol-gel method provides excellent mixing of the components at a molecular level, leading to high product homogeneity and potentially lower crystallization temperatures than solid-state routes. mdpi.com

Precipitation and Co-precipitation Techniques

Co-precipitation is the most commercially significant method for producing this compound pigments. This process involves the simultaneous precipitation of lead chromate and lead molybdate from an aqueous solution to form a solid solution.

The key steps and parameters are:

Reactant Solutions: The process typically involves reacting an aqueous solution of a soluble lead salt (e.g., lead nitrate) with a mixed aqueous solution containing the precipitating anions (e.g., sodium chromate or dichromate, sodium molybdate, and often sodium sulfate). google.comgoogle.com

Reaction Control: The two solutions are simultaneously added to a reaction vessel with vigorous stirring. google.com Precise control of several parameters is crucial for achieving the desired color and physical properties of the pigment:

pH: The pH of the reaction medium is a critical factor. For molybdate orange pigments, the pH is typically maintained in an acidic range, often between 2.5 and 4.0. google.comgoogle.com

Temperature: The precipitation is usually carried out at or near room temperature, for instance, between 15 °C and 35 °C. google.com

Concentration: Reactant concentrations can vary but are typically in the range of 0.3 to 1.2 mol/L for the lead salt solution. google.com

Seed Crystals: To promote the formation of the desired crystal structure and improve pigment properties, lead molybdate seed crystals are often formed in the reactor before the main precipitation step. google.com

Post-Treatment: After precipitation, the pigment particles are often coated with other inorganic compounds, such as silica (B1680970) or alumina, to improve their weather fastness and light stability. google.com The final product is then filtered, washed, dried, and milled.

This method allows for the production of pigments with a range of hues from yellowish-red to bluish-red by carefully controlling the composition and precipitation conditions. google.com

| Parameter | Typical Range/Value | Significance | Reference |

|---|---|---|---|

| pH | 2.5 - 4.0 | Controls hue (color shade) and crystal structure. | google.com |

| Temperature | 15 - 35 °C | Affects reaction rate and crystal growth. | google.com |

| Lead Salt Concentration | 0.3 - 1.2 mol/L | Impacts particle size and precipitation kinetics. | google.com |

| Lead Ion Excess | 0.001 - 0.005 mol/L | Ensures complete precipitation of chromate and molybdate ions. | google.com |

| Reaction Time | 30 - 60 minutes | Allows for complete precipitation and crystal formation. | google.com |

Vapor Phase Deposition Techniques for this compound Thin Films

Vapor phase deposition techniques are used to grow high-quality thin films on a substrate surface. These methods are essential in fields like electronics and optics but are less common for pigment production. The formation of a complex multi-element oxide film like this compound via these methods presents significant challenges.

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) involves the reaction or decomposition of volatile precursor compounds on a heated substrate surface to form a solid thin film. While there is no specific literature detailing the CVD of this compound, the process can be conceptualized based on the deposition of its constituent oxides.

The process would require:

Volatile Precursors: Suitable precursors for each metal (lead, chromium, and molybdenum) that are sufficiently volatile and thermally stable must be selected. azonano.com

Precursor Delivery: The precursors, often in a carrier gas like argon or nitrogen, are introduced into a reaction chamber.

Surface Reaction: On the heated substrate, the precursors decompose and react, ideally with an oxygen source (like O₂, O₃, or water vapor), to form the desired oxide film.

Byproduct Removal: Volatile byproducts from the reaction are removed from the chamber by a vacuum system.

The main challenge lies in identifying a set of precursors for all three metals that have compatible vaporization temperatures and reaction kinetics to achieve the correct stoichiometry in the final film. Metal-organic compounds are often used in a variant called Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net

| Element | Precursor Class | Specific Examples | Reference |

|---|---|---|---|

| Lead (Pb) | Metal-organic (β-diketonates) | Lead bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Pb(thd)₂ | vt.eduresearchgate.net |

| Chromium (Cr) | Metal Carbonyls, Metal-organics | Chromium hexacarbonyl (Cr(CO)₆), Chromium acetylacetonate (Cr(acac)₃) | capes.gov.bracs.orgresearchgate.net |

| Molybdenum (Mo) | Metal Carbonyls, Metal-organics | Molybdenum hexacarbonyl (Mo(CO)₆), Molybdenum dioxide acetylacetonate | researchgate.netresearchgate.net |

Achieving a uniform, stoichiometric film of a ternary oxide like this compound via CVD would require extensive optimization of precursor choice, substrate temperature, pressure, and gas flow rates.

Physical Vapor Deposition (PVD) including Sputtering for this compound

Physical Vapor Deposition (PVD) encompasses a group of vacuum deposition techniques where a material is transformed into a vapor phase, transported through a vacuum or low-pressure environment, and then condensed onto a substrate to form a thin film. frontiersin.orgmdpi.com This method is highly versatile for creating thin films of a wide range of materials, including metals and complex oxides, with precise control over thickness and composition. frontiersin.orgmdpi.com Key PVD techniques include thermal evaporation, electron beam deposition, and sputtering. frontiersin.org

Sputtering is a particularly powerful PVD technique for depositing complex oxide films. unileoben.ac.at The process involves bombarding a target material with energetic ions, which causes atoms from the target to be ejected, or "sputtered." unileoben.ac.at These sputtered atoms then travel and deposit onto a substrate, forming the film. For a multi-component material like this compound, co-sputtering is a viable approach. This would involve using separate targets of chromium, lead, and molybdenum (or their respective oxides) and sputtering them simultaneously. The composition of the resulting film can be controlled by adjusting the power applied to each individual target.

Alternatively, a single composite or mosaic target containing all three elements in the desired stoichiometry can be used. unileoben.ac.atresearchgate.net American Elements, for instance, specializes in producing custom composition sputtering targets, including Molybdenum Chromium targets, for PVD applications. americanelements.com

Reactive sputtering is another relevant technique, especially for forming oxide films. In this process, a reactive gas, such as oxygen, is introduced into the vacuum chamber along with an inert gas like argon. mdpi.comunileoben.ac.at The sputtered metal atoms (Cr, Pb, Mo) react with the oxygen on their way to the substrate or at the substrate surface itself to form the desired oxide compound. unileoben.ac.at The stoichiometry of the film can be precisely tuned by controlling the partial pressure of the reactive gas. unileoben.ac.at However, a challenge known as "target poisoning," where the target surface itself becomes oxidized, can affect deposition rates and must be carefully managed. unileoben.ac.at

The table below summarizes typical parameters that can be controlled in a reactive magnetron sputtering process for depositing complex oxide films.

| Parameter | Description | Typical Range | Impact on Film Properties |

| Target Material | Source material to be deposited. | High Purity (e.g., 99.95%) Cr, Pb, Mo, or a composite target. mdpi.com | Determines the elemental composition of the film. |

| Sputtering Gas | Inert gas used to create plasma. | Argon (Ar) | Affects sputtering yield and deposition rate. |

| Reactive Gas | Gas introduced to form a compound film (e.g., oxide). | Oxygen (O₂) | Controls the stoichiometry and oxidation state of the film. mdpi.comunileoben.ac.at |

| Gas Flow Rate | The volume of gas introduced per unit time. | 5-100 sccm | Influences chamber pressure and reaction kinetics. |

| Substrate Temperature | Temperature of the substrate during deposition. | Room Temperature - 800°C | Affects crystallinity, grain size, and adhesion of the film. |

| Working Pressure | Total pressure within the deposition chamber. | 1-100 mTorr | Influences the mean free path of sputtered atoms and plasma characteristics. |

| Sputter Power | Power applied to the magnetron source. | 100-1000 W | Controls the deposition rate. |

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique based on sequential, self-limiting surface chemical reactions. rsc.orgyoutube.com Unlike PVD, which involves a continuous flux of material, ALD builds films one atomic layer at a time by introducing different chemical precursors into the reactor in separate, sequential pulses. youtube.com This layer-by-layer growth mechanism provides exceptional control over film thickness and uniformity, even on complex, three-dimensional structures. researchgate.net

While there are no specific reports on the ALD of this compound, the process can be developed by combining established ALD chemistries for the individual constituent oxides. The synthesis of molybdenum oxide (MoOₓ) thin films via ALD has been successfully demonstrated using precursors like molybdenum hexacarbonyl (Mo(CO)₆) or dioxobis(2,2,6,6-tetramethylheptane-3,5-dionato)molybdenum(VI) [MoO₂(thd)₂] with ozone (O₃) as the oxygen source. rsc.orgresearchgate.netresearchgate.net For instance, a process using Mo(CO)₆ and ozone established an ALD window between 152°C and 172°C, yielding a growth rate of 0.75 Å per cycle. rsc.orgresearchgate.net More recently, MoCl₄O has been identified as a promising precursor that is thermally stable up to 350°C. aip.org

To create a ternary oxide like this compound, one could design a "super-cycle" that combines the individual ALD cycles for each metal oxide. A hypothetical ALD super-cycle might look like this:

Pulse chromium precursor, purge.

Pulse oxidant (e.g., O₃, H₂O), purge.

Pulse lead precursor, purge.

Pulse oxidant, purge.

Pulse molybdenum precursor (e.g., MoO₂(thd)₂), purge. researchgate.net

Pulse oxidant (e.g., O₃), purge. researchgate.net

By repeating this super-cycle, a film with a controlled composition of the three oxides can be grown. The final stoichiometry of the film would be determined by the ratio of cycles for each metal within the super-cycle. The as-deposited films are often amorphous but can be crystallized into desired phases through post-deposition annealing. rsc.orgresearchgate.netresearchgate.net

| Precursor | Oxidant | Deposition Temp. (°C) | Resulting Film |

| Molybdenum Hexacarbonyl (Mo(CO)₆) rsc.orgresearchgate.net | Ozone (O₃) / Water (H₂O) | 152 - 172 | Molybdenum Oxide (MoO₃) |

| MoO₂(thd)₂ researchgate.net | Ozone (O₃) | 200 - 275 | Crystalline Molybdenum Oxide (mixture of α-MoO₃, β-MoO₃, MoOₓ) |

| MoCl₄O aip.org | Water (H₂O) / Ozone (O₃) | Room Temp. - 350 | Molybdenum Oxide |

Advanced Synthesis Strategies for Controlled Morphologies of this compound

The functional properties of materials are often dictated by their size, shape, and structure at the nanoscale. Advanced synthesis strategies allow for precise control over the morphology of materials, leading to enhanced performance in various applications.

Synthesizing this compound with controlled nanostructures such as nanoparticles, nanorods, or nanosheets can be achieved through various wet-chemical methods. These techniques offer advantages in terms of scalability and morphological control. nanografi.com

Hydrothermal/Solvothermal Synthesis: This is a widely used method for producing crystalline nanostructures. wjarr.com It involves a chemical reaction in a sealed vessel (an autoclave) at elevated temperature and pressure. For this compound, a solution containing soluble precursors of chromium, lead, and molybdenum (e.g., chlorides, nitrates, or molybdates like Ammonium Heptamolybdate Tetrahydrate) would be prepared. wjarr.com The pH, temperature, reaction time, and presence of surfactants can be tuned to control the final morphology, yielding nanoparticles, nanobelts, or nanorods. wjarr.comresearchgate.net For example, α-MoO₃ nanobelts over 10 μm long have been synthesized via hydrothermal reactions. researchgate.net

Sol-Gel Method: This technique involves the transition of a solution system (sol) into a solid-like gel phase. It typically uses metal alkoxides or metal salts as precursors. A sol containing chromium, lead, and molybdenum precursors would be prepared and undergo hydrolysis and polycondensation reactions to form a three-dimensional oxide network. Subsequent drying and heat treatment (calcination) would yield the final nanostructured oxide. This method is effective for producing nanoparticles with a high surface area. nih.gov

Chemical Vapor Transport (CVT): This method can be used to grow nanoparticle aggregates. nih.gov In a CVT process, a precursor material (like a mixture of Cr₂O₃, PbO, and MoO₃ powders) is heated at one end of a sealed tube, causing it to vaporize. The gaseous species are transported along a temperature gradient and deposit at the cooler end, forming crystalline nanostructures. nih.gov A rapid quenching effect can be used to form smaller nanoparticle aggregates and potentially metastable phases. nih.gov

The table below compares various synthesis techniques for producing nanostructured molybdenum oxides, which could be adapted for the ternary system.

| Synthesis Method | Precursors | Typical Morphology | Key Advantages |

| Hydrothermal wjarr.com | Ammonium Heptamolybdate Tetrahydrate, Acids (HNO₃) | Nanobelts, Nanorods, Nanoflowers wjarr.comresearchgate.net | High crystallinity, good morphology control. |

| Solvothermal rsc.org | Molybdenum sources in a non-aqueous solvent | Nanoparticles rsc.org | Phase control, surfactant-free synthesis. |

| Chemical Vapor Transport (CVT) nih.gov | MoO₃ powder | Nanoparticle aggregates nih.gov | Can produce metastable phases, homogeneous coverage on substrates. |

| Anodizing-Exfoliation researchgate.net | Molybdenum foil | Nanosheets researchgate.net | Produces 2D materials. |

| Solution-Based Growth rsc.org | Peroxomolybdate precursors | Aligned Nanorods rsc.org | Direct growth on conductive substrates. |

Template-assisted synthesis is a powerful method for creating highly ordered nanostructures with uniform size and shape. This approach utilizes a pre-existing template with a defined structure to direct the growth of the desired material. The template can be either a "hard" template (e.g., porous alumina, silica, or polymer membranes) or a "soft" template (e.g., surfactant micelles, liquid crystals).

For fabricating ordered architectures of this compound, a hard template like porous anodic aluminum oxide (AAO) could be used. The process would involve:

Infiltrating the pores of the AAO template with a precursor solution containing soluble salts of chromium, lead, and molybdenum.

Inducing the formation of the solid oxide within the pores, for instance, through a sol-gel process or electrochemical deposition.

Removing the template via selective etching, leaving behind an array of highly ordered nanorods or nanotubes of this compound.

Soft templates, such as block copolymers that self-assemble into periodic structures, can also be used to create mesoporous films of the ternary oxide with controlled pore sizes and arrangements.

Self-assembly is a process in which components spontaneously organize into ordered structures without external guidance. This bottom-up approach is crucial for fabricating complex nanomaterials. In the context of molybdenum oxides, a reduction-triggered self-assembly mechanism has been identified for the formation of giant, spherical molecular clusters ({Mo₁₃₂}). nih.govornl.gov

This process begins with the partial reduction of Mo(VI) centers in molybdate precursors, which then triggers the co-assembly of the reduced and unreduced molybdenum species into large, well-defined clusters. nih.gov The growth follows a typical sigmoid curve, indicating a multi-step assembly process that starts after a critical concentration of the reduced species is reached. nih.gov

This principle could potentially be extended to the fabrication of this compound nanomaterials. By carefully controlling the reduction-oxidation (redox) conditions in a solution containing precursors for all three metals, it might be possible to trigger a co-assembly process. The presence of different metal ions (Crⁿ⁺, Pbⁿ⁺, Moⁿ⁺) with various possible oxidation states could lead to the formation of novel, complex, multi-component nanoclusters or hierarchical structures. The choice of reducing agents and coordinating ligands (like acetate) would be critical in directing the assembly pathway and the final structure of the nanomaterial. nih.gov

Kinetics and Thermodynamics of this compound Formation

The formation of a stable ternary compound like this compound from its constituent oxides (e.g., Cr₂O₃, PbO, MoO₃) or other precursors is governed by fundamental thermodynamic and kinetic principles.

Kinetics relates to the rate at which the formation reaction proceeds. Even if a reaction is thermodynamically favorable, it may occur very slowly if there is a high activation energy barrier. The reaction rate is influenced by several factors:

Temperature: Higher temperatures generally increase reaction rates by providing the necessary thermal energy to overcome activation barriers, promoting solid-state diffusion of ions through the crystal lattice.

Reactant Particle Size: Smaller reactant particles have a larger surface-area-to-volume ratio, which increases the contact area between reactants and can significantly accelerate the reaction rate. This is a key principle behind using nanomaterials as precursors.

Atmosphere: The presence of a reactive atmosphere (e.g., oxygen) can influence the oxidation states of the metals and the reaction pathway. researchgate.net

Method of Synthesis: The chosen synthesis route heavily impacts kinetics. Solution-based methods like hydrothermal or sol-gel synthesis allow for atomic-level mixing of precursors, which can dramatically lower the required reaction temperature and time compared to traditional solid-state reactions that rely on slow diffusion through solids.

For thin-film deposition processes like PVD and ALD, the kinetics are not governed by bulk diffusion but rather by surface processes, such as precursor adsorption, surface diffusion, and reaction on the substrate. unileoben.ac.atrsc.org These processes are controlled by parameters like substrate temperature, precursor flux, and chamber pressure.

Structural Characterization and Crystallographic Analysis of Chromium Lead Molybdenum Oxide Materials

X-ray Diffraction (XRD) and Neutron Diffraction Techniques

X-ray diffraction (XRD) and neutron diffraction are indispensable, non-destructive methods for investigating the crystalline structure of materials. wikipedia.orgresearchgate.net These techniques provide detailed information about the atomic arrangement, phase purity, and various microstructural parameters such as crystallite size and lattice strain.

Phase Identification and Crystallographic Structure Determination

Phase identification in chromium lead molybdenum oxide materials is crucial for quality control and performance prediction, particularly in pigment applications. The crystal structure of these solid solutions is typically based on that of the end-members of the series. Lead molybdate (B1676688) (PbMoO₄), the mineral wulfenite, crystallizes in the tetragonal system with the space group I4₁/a. wikipedia.orgfmm.ru This structure is crystallographically similar to that of scheelite (CaWO₄). wikipedia.org Lead chromate (B82759) (PbCrO₄), the mineral crocoite, has a monoclinic structure. However, the solid solutions, particularly those rich in molybdenum, tend to adopt the tetragonal wulfenite structure. mineralexpert.org

XRD patterns are used to identify the crystalline phases present in a sample by comparing the observed diffraction peaks (in terms of position and intensity) to reference patterns from databases like the JCPDS-ICDD. For Pb(Cr,Mo)O₄, the diffraction patterns would show peaks characteristic of the tetragonal scheelite-type structure. researchgate.net The precise positions of these peaks are dependent on the relative concentrations of chromium and molybdenum. Some studies on natural wulfenite crystals have explored the possibility of a lower symmetry space group, such as I4̅, to account for unusual crystal habits like hemimorphism, though I4₁/a remains the most commonly accepted space group. fmm.runih.gov

Neutron diffraction offers a complementary analysis, providing a more accurate determination of the positions of lighter atoms, such as oxygen, in the crystal lattice due to the nature of neutron scattering. fmm.ru

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | PbMoO₄ | wikipedia.org |

| Crystal System | Tetragonal | mineralexpert.orgwikipedia.org |

| Space Group | I4₁/a | wikipedia.orgfmm.ru |

| Lattice Parameter (a) | 5.433 Å | wikipedia.org |

| Lattice Parameter (c) | 12.110 Å | wikipedia.org |

| Formula Units (Z) | 4 | wikipedia.org |

Quantitative Phase Analysis and Lattice Parameter Refinement (e.g., Rietveld Analysis)

Rietveld refinement is a powerful technique for analyzing powder diffraction data. bohrium.com It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. researchgate.net This method is used for the precise determination of lattice parameters, atomic positions, site occupancy factors, and for quantifying the weight fractions of different crystalline phases in a multiphase sample. researchgate.netresearchgate.net

In the context of this compound, Rietveld analysis can be applied to XRD or neutron diffraction data to precisely determine the unit cell dimensions. As chromium (Cr⁶⁺) is substituted for molybdenum (Mo⁶⁺) in the Pb(Cr₁₋ₓMoₓ)O₄ solid solution, the lattice parameters are expected to change according to Vegard's law, which describes a linear relationship between the crystal lattice parameters of a solid solution and the concentrations of the constituent elements. ucsd.edu This change allows for the determination of the chemical composition of the solid solution from the refined lattice parameters. Studies on doped PbMoO₄ crystals have successfully used Rietveld refinement to determine detailed structural parameters and the refined compositions. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Lattice Parameter (a) | 5.4352(1) Å |

| Lattice Parameter (c) | 12.1133(3) Å |

| Unit Cell Volume | 358.58(1) ų |

| Atomic Coordinates | |

| Pb (at 4b) | (0, 1/4, 5/8) |

| Mo (at 4a) | (0, 1/4, 1/8) |

| O (at 16f) | (x=0.243, y=0.145, z=0.051) |

Crystallite Size Effects and Microstrain Analysis in this compound

The broadening of diffraction peaks in an XRD pattern is influenced by both instrumental factors and microstructural characteristics of the sample, namely the crystallite size and the presence of microstrain. beilstein-journals.org Smaller crystallite sizes lead to broader peaks, an effect described by the Scherrer equation. Microstrain refers to lattice strain variations at the micro-level, which also contribute to peak broadening. semanticscholar.org

Analyzing the peak broadening can provide quantitative estimates of the average crystallite size and the amount of microstrain within the material. beilstein-journals.org Methods such as the Williamson-Hall (W-H) plot are commonly employed for this purpose. semanticscholar.org This analysis is particularly relevant for materials synthesized via chemical precipitation or subjected to mechanical processing like milling, which often results in nanocrystalline structures and induced strain. beilstein-journals.orgresearchgate.net For this compound pigments, crystallite size is a critical parameter as it affects optical properties such as color and hiding power. While specific studies detailing microstrain analysis on this compound are not abundant, the methodology is well-established for related oxide materials like MoO₃, where it has been used to differentiate between size and strain effects on peak broadening. beilstein-journals.orgbeilstein-journals.org

Electron Microscopy for Microstructural and Nanostructural Elucidation

Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale, providing direct visual evidence that complements the statistical data obtained from diffraction methods. wikipedia.org

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology of materials. researchgate.net It provides high-resolution images of the sample's surface, revealing information about particle shape, size, size distribution, and surface texture. imim.pl In the analysis of this compound pigments, SEM is used to examine the morphology of the pigment particles. The shape and agglomeration state of these particles significantly influence the pigment's application properties, such as dispersibility in a polymer or paint matrix. The morphology of these materials can range from granular masses to well-defined tabular or pyramidal crystals, depending on the synthesis conditions. mineralexpert.orgresearchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Atomic-Scale Imaging

Transmission Electron Microscopy (TEM) offers significantly higher magnification and resolution than SEM, enabling the investigation of the internal nanostructure of materials. mdpi.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, allowing for the visualization of features such as crystal defects, grain boundaries, and the internal arrangement of nanoparticles. nih.govmdpi.com

High-Resolution TEM (HRTEM) can provide atomic-scale imaging, allowing for the direct visualization of crystal lattice fringes. nih.govresearchgate.net This capability is invaluable for confirming the crystalline nature of the material and identifying specific crystal planes. nih.gov Furthermore, Selected Area Electron Diffraction (SAED) can be performed within the TEM to obtain diffraction patterns from nanoscale regions of the sample. wikipedia.org These SAED patterns provide crystallographic information, such as the crystal structure and orientation, from individual crystallites, which is complementary to the bulk information obtained from XRD. wikipedia.org In-situ TEM allows for the direct observation of structural transformations in materials under various conditions, such as heating or exposure to reactive gases. nih.govmdpi.com

Electron Diffraction and High-Resolution TEM (HRTEM) for Local Structure

Electron diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for investigating the local atomic arrangement, crystal structure, and defects in materials. In the context of complex oxides like this compound, these methods provide insights that are not accessible with bulk characterization techniques alone.

HRTEM allows for the direct imaging of atomic columns in a crystal lattice. For molybdenum-based oxides, HRTEM has been instrumental in identifying new crystalline phases and observing structural transformations in real-time. For instance, a study on a molybdenum-based mixed oxide catalyst used in acrolein partial oxidation identified a new oxygen-reduced crystalline phase using HRTEM and electron diffraction. scispace.com This new orthorhombic phase, with estimated lattice constants of a=1217.5, b=374.7, and c=404.4 pm, was detected after the catalyst was in operation, highlighting the technique's ability to characterize materials under process-relevant conditions. scispace.com

Selected Area Electron Diffraction (SAED) patterns, obtained in a TEM, provide crystallographic information from a specific area of the sample. The pattern of spots is a reciprocal lattice representation of the crystal structure. For synthesized molybdenum oxide (MoO₃) nanobelts, SAED patterns have confirmed their single-crystalline nature and orthorhombic structure. nju.edu.cn

Furthermore, in situ TEM experiments, where a sample is subjected to stimuli like heat or a reactive gas environment inside the microscope, can reveal dynamic processes. Studies on the deoxidation of MoO₃ using an environmental TEM (ETEM) have shown a directional deoxidation process accompanied by the crushing and regrowth of nanoparticles. nih.govmdpi.com The evolution of the material's microstructure and composition can be analyzed through real-time HRTEM imaging and diffraction. nih.gov Such an approach would be invaluable for understanding the local structural stability and reactivity of this compound.

Table 1: Representative Molybdenum Oxide Phases Characterized by Electron Microscopy

| Phase | Crystal System | Key Features Observed by TEM/Diffraction | Reference |

|---|---|---|---|

| New Mo₂O₅ structure | Orthorhombic | Identified in a mixed oxide catalyst post-reaction | scispace.com |

| α-MoO₃ | Orthorhombic | Single-crystalline nanobelts confirmed by SAED | nju.edu.cn |

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a premier tool for analyzing surface topography at the nanometer scale. uni-osnabrueck.denih.gov Unlike electron microscopy, AFM does not require a vacuum environment and can provide three-dimensional surface profiles. For a material like this compound, AFM would be used to characterize surface roughness, grain size, and the presence of nanoscale features or defects that could influence its catalytic or electronic properties.

Studies on related chromium-molybdenum systems demonstrate the utility of AFM. For example, AFM was used to study the formation and growth of thin multilayers of chromium-molybdenum prepared by electro-pulse plating. researchgate.net The analysis revealed that higher current density in the plating process enhanced the nucleation rate, leading to a refined grain size. It was also observed that the average surface roughness of the chromium-molybdenum alloy layer decreased with an increasing on/off time ratio during pulse plating. researchgate.net

In another study, AFM was employed to examine the surface of ternary chromium-molybdenum-nitride (CrMoN) films. researchgate.net The results showed that the surface became smoother as the molybdenum content increased. Thermal processing was also found to reduce the roughness of the films, which was attributed to the reduction of porosity due to oxide growth. researchgate.net These findings underscore how AFM can link processing parameters to surface morphology and nanoscale characteristics.

In its more advanced non-contact mode (NC-AFM), the technique can achieve genuine atomic resolution, enabling the detailed study of the surface structure, chemical composition, and defects on metal oxide surfaces. uni-osnabrueck.denih.gov This capability would be crucial for understanding the surface chemistry and active sites of this compound.

Table 2: AFM Surface Roughness Analysis of Cr-Mo-N Coatings

| Coating Composition | Annealing Temperature | Roughness Parameter (Ra) | Key Observation | Reference |

|---|---|---|---|---|

| CrN | As-deposited | ~1.5 nm | Higher initial roughness due to some porosity | researchgate.net |

| CrN | 700°C | ~1.0 nm | Roughness decreases with thermal processing | researchgate.net |

Defect Chemistry and Engineering in this compound Crystal Lattices

The properties of metal oxides are often dictated by the presence of defects in their crystal lattices. mdpi.com Defect chemistry involves the study of the types, concentrations, and interactions of point defects (like vacancies and interstitials) and electronic defects (electrons and holes). Engineering these defects can be a powerful strategy to tailor a material's properties.

For molybdenum oxides, oxygen vacancies are a common and critical defect. rsc.org These vacancies can significantly alter the electronic structure and catalytic activity of the material. mdpi.comnih.gov For instance, the presence of oxygen vacancies on a MoO₃ surface can act as reaction centers for redox reactions, leading to the reduction of Mo⁶⁺ to lower oxidation states like Mo⁵⁺. nih.gov The concentration of these vacancies is dependent on processing conditions such as temperature and oxygen partial pressure. rsc.org Density functional theory (DFT) simulations have shown that the charge-neutral oxygen vacancy is the dominant intrinsic defect in MoO₃ under most processing conditions. rsc.org

Doping, or the intentional introduction of foreign atoms, is another aspect of defect engineering. In molybdenum-based materials, doping with metal atoms like cobalt has been shown to increase the electron density near the Fermi level, which can promote catalytic dynamics. mdpi.com Similarly, non-metal atom doping (e.g., with nitrogen or phosphorus) can be achieved to modify the material's properties. mdpi.com

In the context of this compound, the defect chemistry would be complex, involving potential vacancies on the oxygen, lead, chromium, or molybdenum sites, as well as interstitial atoms and substitutional defects. The interplay between the different oxidation states of chromium (commonly +3, +6) and molybdenum (+4, +5, +6) would be heavily influenced by the defect concentrations, particularly oxygen vacancies. wikipedia.orglidsen.com Understanding and controlling these defects would be key to optimizing the material for specific applications.

Solid Solution Formation and Phase Stability in this compound Systems

Solid solution formation involves the incorporation of atoms of one element into the crystal lattice of another, creating a new phase with a range of compositions. In the Cr-Mo system, the formation of solid solutions is a key strategy for developing materials with enhanced properties, such as high-temperature oxidation resistance. sapub.org

Research into the solid-state synthesis of (Mo₀.₉,Cr₀.₁)Si₂ has shown that the formation of the solid solution proceeds through the diffusion of silicon into the metals, with intermediate stages involving lower and higher molybdenum-based silicide phases. sapub.org The energetic state of the initial powder mixture, often controlled by mechanical activation, was found to be a determining factor in the reaction pathway and the final temperature required for phase transformations. sapub.org

In more complex Fe-Cr-Mo-Ni systems, the compositional limits of phase stability have been studied extensively. nist.gov These studies identify the temperature and composition ranges where different phases, such as the σ phase and the X phase, are stable. nist.gov For a this compound system, understanding the solid solubility limits of each component within a parent oxide lattice (e.g., substituting Cr or Pb into a MoO₃ lattice) is crucial. This knowledge is fundamental to predicting which phases will be stable under given synthesis conditions and to avoiding the formation of undesirable secondary phases. The stability of such a solid solution would depend critically on factors like the ionic radii, charge, and electronegativity of the constituent Cr, Pb, and Mo ions. The formation of poorly soluble chromium oxides, for example, is a known factor in the passivation and corrosion resistance of certain alloys. mdpi.com

Investigation of Phase Transitions in this compound under Varied Conditions

Molybdenum oxides are known to exist in several crystalline structures (polymorphs), and the transitions between these phases can be induced by changes in temperature, pressure, or chemical environment. beilstein-journals.orgisca.me The thermodynamically stable orthorhombic phase (α-MoO₃) has a layered structure, while other metastable phases like monoclinic (β-MoO₃) and hexagonal (h-MoO₃) also exist. beilstein-journals.orgisca.me

In situ X-ray diffraction is a powerful technique for studying these phase transitions as they occur. For example, the structural phase transition from metastable h-MoO₃ to the stable α-MoO₃ has been shown to be a first-order transition occurring over a temperature range of 378.5–443.1 °C. beilstein-journals.org The release of water molecules from tunnels within the h-MoO₃ structure with increasing temperature is a key driver of this transformation. beilstein-journals.org

The formation of phase-pure materials often requires careful control of conditions. For instance, phase-pure β-MoO₃ thin films can be obtained by annealing amorphous MoO₃ at temperatures low enough (e.g., 200–250 °C) to suppress the nucleation of the more stable α-MoO₃ phase. acs.org

In solid solutions, the introduction of other elements can significantly alter phase transition behavior. In CuMo₁₋ₓWₓO₄ solid solutions, a first-order phase transition is observed that involves a change in the coordination of the Mo/W ions from tetrahedral to octahedral. arxiv.org This transition is strongly hysteretic and can be controlled by the tungsten content. arxiv.org For this compound, it is expected that the specific composition and the partial pressure of oxygen would be critical variables influencing phase stability and the temperatures at which phase transitions occur.

Table 3: Phase Transitions in Molybdenum Oxide Systems

| System | Transition | Conditions | Key Mechanism | Reference |

|---|---|---|---|---|

| h-MoO₃ | h-MoO₃ → α-MoO₃ | Heating (378.5–443.1 °C) | Release of H₂O molecules, rupture of Mo-O bonds, and layer rearrangement | beilstein-journals.org |

| Amorphous MoO₃ | Amorphous → β-MoO₃ | Annealing (200–250 °C) | Crystallization into metastable phase, suppressing stable α-phase nucleation | acs.org |

Electronic Structure and Spectroscopic Investigations of Chromium Lead Molybdenum Oxide

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For chromium lead molybdenum oxide, XPS is instrumental in characterizing the surface chemistry, which is crucial for understanding its properties and performance in various applications. The technique involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

High-resolution spectra of the core levels of chromium (Cr 2p), lead (Pb 4f), molybdenum (Mo 3d), and oxygen (O 1s) are acquired to determine the surface elemental composition and the chemical states of these elements. uwo.caresearchgate.net The binding energies of the photoelectrons are characteristic of each element and are sensitive to the local chemical environment, allowing for the determination of oxidation states and the nature of chemical bonding. tascon.eu

Determination of Oxidation States (e.g., Cr³⁺ vs. Cr⁶⁺, Mo Oxidation States)

A critical aspect of the XPS analysis of this compound is the determination of the oxidation states of chromium and molybdenum, as these can significantly influence the material's properties.

For chromium, XPS can distinguish between the trivalent (Cr³⁺) and hexavalent (Cr⁶⁺) states. tescan-analytics.com The Cr 2p spectrum typically shows two main peaks, Cr 2p₃/₂ and Cr 2p₁/₂. The binding energy of the Cr 2p₃/₂ peak for Cr³⁺ is generally found at a lower value compared to that of Cr⁶⁺. For instance, Cr³⁺ in oxides is often observed around 576-577 eV, while Cr⁶⁺ in chromates is typically found at higher binding energies, around 579-580 eV. tescan-analytics.comscispace.com Peak fitting analysis of the high-resolution Cr 2p spectra allows for the quantification of the relative concentrations of Cr³⁺ and Cr⁶⁺ on the surface. researchgate.net The presence of Cr³⁺ is often characterized by a distinct multiplet splitting in the Cr 2p spectrum, which is absent for Cr⁶⁺. uwo.cascispace.com

Similarly, the oxidation state of molybdenum can be determined from the Mo 3d spectrum, which also consists of a doublet, Mo 3d₅/₂ and Mo 3d₃/₂. Different oxidation states of molybdenum, such as Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺, can be identified by their characteristic binding energies. lmaleidykla.lt For example, in molybdenum oxides, the Mo 3d₅/₂ peak for Mo⁴⁺ (as in MoO₂) is observed at approximately 229.0 eV, for Mo⁵⁺ at around 230.5 eV, and for Mo⁶⁺ (as in MoO₃) at about 232.1-232.8 eV. tascon.eulmaleidykla.lt The relative quantities of these different molybdenum oxidation states at the surface can be determined by deconvolution of the Mo 3d spectrum. lmaleidykla.lt

The following table summarizes typical binding energy ranges for different oxidation states of chromium and molybdenum.

| Element | Oxidation State | Core Level | Typical Binding Energy (eV) |

| Chromium | Cr³⁺ | Cr 2p₃/₂ | 576.0 - 577.5 |

| Cr⁶⁺ | Cr 2p₃/₂ | 579.0 - 580.5 | |

| Molybdenum | Mo⁴⁺ | Mo 3d₅/₂ | ~229.0 |

| Mo⁵⁺ | Mo 3d₅/₂ | ~230.5 | |

| Mo⁶⁺ | Mo 3d₅/₂ | 232.1 - 232.8 |

Surface Reconstruction and Interfacial Chemical Analysis

XPS is also employed to study surface reconstruction and to perform interfacial chemical analysis of this compound. The surface of a material can have a different composition and structure compared to the bulk, and these differences can be critical for its reactivity and interaction with other materials.

By analyzing the relative intensities and chemical shifts of the Pb, Cr, Mo, and O peaks, the stoichiometry of the surface can be determined. This is particularly important for understanding phenomena such as surface segregation of one component over another. For instance, in related complex oxides, it has been observed that the surface composition can be significantly different from the bulk composition, which can affect properties like corrosion resistance. thermofisher.com

Vibrational Spectroscopy: Raman and Infrared (IR) Spectroscopy

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides valuable insights into the local structure and bonding within this compound. These techniques probe the vibrational modes of the constituent atoms, which are sensitive to the crystal structure, symmetry, and the nature of the chemical bonds. acs.orglibretexts.org

In this compound, the primary vibrational units are the chromate (B82759) (CrO₄²⁻) and molybdate (B1676688) (MoO₄²⁻) tetrahedra. Both Raman and IR spectra are expected to be dominated by the internal vibrational modes of these tetrahedral anions. researchgate.netresearchgate.net The external modes, corresponding to the vibrations of the Pb²⁺ cations and the translational and rotational motions of the entire tetrahedral units, typically appear at lower frequencies. fzu.cz

The Raman spectrum of lead chromate (PbCrO₄) exhibits characteristic peaks corresponding to the symmetric and antisymmetric stretching and bending modes of the CrO₄²⁻ tetrahedron. researchgate.net Similarly, the Raman and IR spectra of lead molybdate (PbMoO₄) are characterized by the vibrational modes of the MoO₄²⁻ tetrahedron. researchgate.netkangwon.ac.kr For the mixed oxide, this compound, one would expect to observe vibrational modes corresponding to both CrO₄²⁻ and MoO₄²⁻ units. The positions and intensities of these peaks can provide information about the local environment and the degree of structural order or disorder.

A representative table of the expected vibrational modes for the CrO₄²⁻ and MoO₄²⁻ tetrahedra is provided below.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) for CrO₄²⁻ | Typical Wavenumber Range (cm⁻¹) for MoO₄²⁻ |

| ν₁ (A₁) | Symmetric Stretch | 840 - 880 | 870 - 930 |

| ν₂ (E) | Symmetric Bend | 340 - 370 | 320 - 330 |

| ν₃ (F₂) | Antisymmetric Stretch | 860 - 910 | 750 - 840 |

| ν₄ (F₂) | Antisymmetric Bend | 370 - 430 | 320 - 330 |

The presence of both chromate and molybdate groups in the crystal lattice of this compound can lead to interesting features in the vibrational spectra. The interaction between these groups and the lead cations can cause shifts in the vibrational frequencies and changes in the peak shapes compared to the pure lead chromate and lead molybdate compounds. Furthermore, Raman spectroscopy can be used to study phase transitions and the effects of doping on the crystal structure. spectroscopyonline.comresearchgate.net

Electronic Band Structure Characterization and Band Gap Engineering

The electronic band structure of a material describes the range of energy levels that electrons may have within it, as well as the ranges of energy that they may not have (band gaps). The electronic band structure of this compound is a key determinant of its optical and electrical properties.

Optical Absorption Spectroscopy for Band Gap Determination

Optical absorption spectroscopy is a primary technique used to determine the band gap of semiconductor materials like this compound. By measuring the absorbance of light as a function of wavelength, the energy at which the material begins to strongly absorb light can be identified, which corresponds to the optical band gap (E_g). oiccpress.com

The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (E_g) is often analyzed using a Tauc plot, which is based on the following equation:

(αhν)^(1/n) = A(hν - E_g)

where A is a constant, and the value of n depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). By plotting (αhν)^(1/n) against hν and extrapolating the linear portion of the curve to the energy axis, the band gap can be determined. rsc.orgnih.gov

For lead molybdate (PbMoO₄), a component of the compound , the band gap has been reported to be in the range of 3.07 to 3.26 eV. researchgate.netresearchgate.net The electronic structure is primarily determined by the interaction of Mo 4d states with O 2p states. researchgate.net The introduction of chromium into the lattice is expected to modify the electronic band structure and, consequently, the band gap. The states near the Fermi level in such molybdate compounds are predominantly hybridized O 2p and Mo 4d states. aps.org The band structure of molybdenum oxides like MoO₃ has been calculated to have an indirect band gap. rsc.orgwordpress.comuobasrah.edu.iq

The following table shows reported band gap values for related compounds.

| Compound | Band Gap (eV) |

| Lead Molybdate (PbMoO₄) | 3.07 - 3.26 |

| Molybdenum Trioxide (MoO₃) | ~2.8 - 3.1 |

Role of Impurities and Doping on Electronic Structure of this compound

The introduction of impurities or dopants into the this compound lattice can significantly alter its electronic structure and band gap, a process known as band gap engineering. Doping can introduce new energy levels within the band gap or modify the density of states near the band edges, leading to changes in the material's optical and electrical properties.

For instance, doping with chromium can be viewed as introducing Cr ions into the PbMoO₄ lattice. The additional valence electrons from chromium can lead to changes in the electronic correlations and orbital polarization. aps.org In other oxide systems, Cr doping has been shown to increase electronic correlations. aps.org The substitution of Cr³⁺ for another ion can reduce the crystallite size and lattice parameters, which in turn can affect the band gap. mdpi.com Doping can also lead to the suppression of certain electronic orders, such as charge density waves, by modifying the band structure. aps.org

The effect of impurities and doping on the electronic structure can be studied by a combination of experimental techniques, such as optical absorption spectroscopy and XPS, and theoretical calculations. These studies are crucial for tailoring the properties of this compound for specific applications, such as pigments, photocatalysts, and electronic devices.

Photoelectron Spectroscopy for Valence Band Structure

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS provides critical insights into the valence band structure, which is primarily formed by the overlapping outer shell orbitals of chromium, lead, molybdenum, and oxygen.

The valence band of a complex oxide like this compound is a hybrid of the constituent atomic orbitals. The upper part of the valence band is typically dominated by O 2p states. The lower part of the valence band is expected to be a mixture of Cr 3d, Mo 4d, and Pb 6s and 6p states. The precise energy distribution and hybridization of these states dictate the material's electronic properties.

In a related compound, α-Cs2Pb(MoO4)2, the valence band spectrum shows dominant contributions from Mo 4d and O 2p states in the central portion and near the top of the valence band, respectively uobasrah.edu.iq. For chromium oxides, the Cr 3d states contribute significantly to the valence band, and their position is sensitive to the oxidation state of chromium researchgate.net. Similarly, the valence band spectra of molybdenum oxides are largely characterized by the Mo 4d and O 2p states wordpress.com. The Pb 5d core levels are well-separated, but the Pb 6p states contribute to the valence region bilkent.edu.tr.

Analysis of the core level spectra is essential for determining the oxidation states of the constituent elements, which in turn influences the valence band structure. The binding energies of Cr 2p, Mo 3d, and Pb 4f core levels are sensitive to the chemical environment and oxidation state. For instance, a shift in the Mo 3d peak to higher binding energy is indicative of a higher oxidation state.

Table 1: Representative Core Level Binding Energies for Elements in this compound and Related Compounds.

| Element | Core Level | Compound/Oxidation State | Binding Energy (eV) |

|---|---|---|---|

| Chromium | Cr 2p3/2 | Cr(III) in Cr2O3 | ~576.5 |

| Cr(VI) in K2CrO4 | ~579.4 | ||

| Molybdenum | Mo 3d5/2 | Mo(IV) in MoO2 | ~229.3 |

| Mo(VI) in MoO3 | ~232.5 | ||

| Lead | Pb 4f7/2 | Pb metal | 136.9 thermofisher.com |

| Pb(II) in PbO | ~137.8 | ||

| Pb(IV) in PbO2 | 137.8 thermofisher.com |

Note: These are approximate values and can vary depending on the specific compound and instrument calibration.

By combining the analysis of the valence band region with the determination of oxidation states from core level spectra, a comprehensive picture of the electronic structure of this compound can be constructed.

Other Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local atomic structure and chemical environment of specific nuclei in solid materials. Several isotopes of the elements in this compound are NMR-active, offering potential avenues for detailed structural characterization.

The primary NMR-active isotopes of interest are 53Cr, 95Mo, and 97Mo. Both molybdenum isotopes are quadrupolar, with 95Mo generally being the preferred nucleus due to its higher natural abundance, greater sensitivity, and tendency to produce narrower signals in symmetric environments huji.ac.il. 53Cr is also a quadrupolar nucleus.

NMR parameters such as the chemical shift and the nuclear quadrupole coupling constant are highly sensitive to the local coordination geometry, the nature of neighboring atoms, and the oxidation state of the nucleus under investigation aps.orgdntb.gov.ua. For instance, the 95Mo chemical shift spans a very wide range, making it a sensitive probe of the molybdenum environment huji.ac.ilacs.org.

Table 2: Representative NMR Properties and Chemical Shift Ranges for Chromium and Molybdenum Isotopes.

| Isotope | Spin (I) | Natural Abundance (%) | Typical Chemical Shift Range (ppm) | Reference Compound |

|---|---|---|---|---|

| 53Cr | 3/2 | 9.50 | -2000 to +2000 | Cr(CO)6 |

| 95Mo | 5/2 | 15.92 | -2000 to +2300 huji.ac.il | Mo(CO)6 |

A systematic solid-state NMR study of this compound could provide valuable, atom-specific information about the local structure and bonding that is difficult to obtain by other methods.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for studying paramagnetic centers, providing information about their electronic structure, oxidation state, and coordination environment.

In this compound, paramagnetic centers could arise from the presence of chromium or molybdenum in certain oxidation states. For example, Cr(III) (d3 configuration) and Cr(V) (d1 configuration) are paramagnetic, as is Mo(V) (d1 configuration). If these species are present in the material, EPR spectroscopy can be used to characterize them.

The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants. The g-tensor provides information about the electronic structure of the paramagnetic center, while hyperfine coupling to nearby nuclear spins can reveal details about the local coordination environment.

While specific EPR studies on this compound are not widely reported, data from other chromium and molybdenum-containing materials demonstrate the utility of the technique chemrxiv.orgnih.gov. For instance, EPR has been extensively used to study Mo(V) in various enzymes and coordination complexes nih.govresearchgate.net.

Table 3: Representative g-values for Paramagnetic Chromium and Molybdenum Species.

| Paramagnetic Ion | Host Matrix / Compound | g-values |

|---|---|---|

| Cr(III) | Al2O3 (Ruby) | g∥ ≈ 1.984, g⊥ ≈ 1.987 |

| Cr(V) | CrO43- in various matrices | giso ≈ 1.97 - 1.98 |

| Mo(V) | MoOCl52- | giso ≈ 1.947 |

The presence and characteristics of EPR signals from this compound would provide direct evidence for specific paramagnetic oxidation states and offer detailed insights into their local electronic and geometric structure.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of matter. It is particularly well-suited for complex materials like this compound as it can independently probe the environment around each constituent metal. XAS is typically divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge of an element, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge shifts to higher values with increasing oxidation state sfedu.ru. For this compound, measuring the XANES at the Cr K-edge, Mo K-edge, and Pb L-edges would allow for a precise determination of the oxidation states of these elements in the compound sfedu.rudtic.mil.

The EXAFS region, which extends several hundred eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can yield quantitative information about the number, type, and distances of neighboring atoms. This would allow for the determination of the coordination numbers and bond lengths for the Cr-O, Mo-O, and Pb-O pairs in the structure.

While a comprehensive XAS study on this compound is not available in the public domain, the principles of the technique and data from related compounds underscore its potential.

Table 4: Approximate K-edge and L3-edge Energies for Cr, Mo, and Pb.

| Element | Edge | Energy (keV) |

|---|---|---|

| Chromium | K | 5.989 |

| Molybdenum | K | 20.000 nih.gov |

| L3 | 2.520 |

A detailed XAS investigation would be invaluable in elucidating the precise atomic arrangement and electronic configuration of this compound, providing crucial data for understanding its structure-property relationships.

Theoretical and Computational Approaches to Chromium Lead Molybdenum Oxide Research

First-Principles Calculations (e.g., Density Functional Theory - DFT) for Electronic and Geometric Structures

DFT calculations are widely used to determine the electronic band structure and density of states (DOS) of materials, which are essential for predicting their electrical and optical behavior. The band gap, which is the energy difference between the valence and conduction bands, determines whether a material is a conductor, semiconductor, or insulator.

For the constituent oxides, DFT studies have provided detailed insights. For instance, calculations on different phases of molybdenum oxide (MoO₃ and MoO₂) reveal distinct electronic behaviors. Orthorhombic α-MoO₃ is a semiconductor, while monoclinic MoO₂ exhibits metallic characteristics with overlapping valence and conduction bands at the Fermi level. mdpi.com In MoO₃, the valence band is primarily composed of O 2p orbitals, while the conduction band is dominated by Mo 4d orbitals. mdpi.com The introduction of chromium and lead into the molybdenum oxide framework would significantly alter this electronic structure. The various oxidation states of chromium (e.g., Cr³⁺, Cr⁴⁺, Cr⁶⁺) and the electronic configuration of lead would introduce new energy states within the band structure, potentially modifying the band gap and, consequently, the optical absorption and conductivity of the material.

Computational studies on chromium-doped systems have shown that impurity energy levels can form within the band gap, enhancing visible light absorption. researchgate.net By calculating the dielectric function, which describes how a material responds to an electric field, researchers can predict key optical properties such as the refractive index, extinction coefficient, and absorption spectra. mdpi.com These predictions are vital for designing chromium lead molybdenum oxide compositions for specific optical applications, such as pigments, coatings, or photocatalysts.

| Material | Calculation Method | Predicted Band Gap (eV) | Key Electronic Feature | Source |

|---|---|---|---|---|

| α-MoO₃ | MGGA-SCAN | ~3.2 | Valence band from O 2p, Conduction band from Mo 4d | mdpi.com |

| MoO₂ | MGGA-SCAN | 0.0 | Metallic; overlapping valence and conduction bands | mdpi.com |

| ScN | DFT | 0.623 - 2.517 (phase dependent) | Semiconducting | researchgate.net |

| Cr-N codoped TiO₂ | DFT | Reduced vs. pure TiO₂ | Impurity levels in band gap enhance visible light absorption | researchgate.net |

The surface of this compound is critical for applications in catalysis and sensing, where its interaction with external molecules determines its performance. DFT calculations can model the adsorption of molecules onto the material's surface, providing insights into binding energies, preferred adsorption sites, and changes in electronic structure upon adsorption.

Research into the adsorption of chromium (VI) species on various oxide surfaces has shown a strong dependence on pH. kfupm.edu.sa Adsorption tends to be favorable in acidic conditions, forming inner-sphere complexes, while weaker, outer-sphere complexes dominate in alkaline conditions. kfupm.edu.sa For this compound, DFT can be used to simulate the surface and identify the active sites for adsorption—whether they are associated with chromium, lead, or molybdenum atoms. For example, calculations on defective MoO₃ surfaces show that oxygen vacancies can act as reactive sites, breaking up adsorbed molecules. nih.gov By calculating the adsorption energies and reaction pathways, researchers can understand how the material would perform as a catalyst or a sorbent for removing pollutants. These simulations can elucidate reaction mechanisms by mapping the potential energy surface and identifying transition states, which is crucial for designing more efficient catalysts.

Crystalline materials are never perfect and contain various defects such as vacancies (missing atoms), interstitials (extra atoms), and substitutional impurities. wikipedia.org These defects can profoundly influence a material's properties. DFT is a powerful tool for investigating the energetics of defect formation. The defect formation energy determines the concentration of a specific defect at a given temperature and chemical environment.

Studies on MoO₃ have used DFT to calculate the formation energies of intrinsic defects, finding that neutral oxygen vacancies are often the most dominant under many processing conditions. rsc.org In a complex material like this compound, there is a wide variety of possible defects, including oxygen vacancies, vacancies of Cr, Pb, or Mo cations, and interstitials. DFT calculations can determine the most energetically favorable defects and how their concentrations change with factors like temperature and oxygen partial pressure. rsc.org Furthermore, these simulations can map out the energy barriers for the diffusion of atoms and ions through the crystal lattice, providing critical data on ionic conductivity and material stability at high temperatures.

| Material | Defect Type | Key Finding from DFT | Implication | Source |

|---|---|---|---|---|

| MoO₃ | Oxygen Vacancy (Neutral) | Dominant intrinsic defect under most T and O₂ pressure conditions. | Influences electrical and chemical properties. | rsc.org |

| MoO₃ | Silicon Interstitial | Can introduce a spin-polarized defect state above the valence band. | Potential for contamination to alter electronic properties. | rsc.org |

| Defective MoO₃ | Oxygen Vacancy | Acts as a double donor, creating two donor levels in the bandgap. | Increases surface reactivity and can initiate decomposition of adsorbates. | nih.gov |

| Ni₀.₈Cr₀.₂ Alloy | Vacancy | Vacancy formation energies are sensitive to the local atomic environment. | Affects diffusion and mechanical properties. | osti.gov |

The interaction between this compound and other materials (e.g., a substrate or another layer in a device) is governed by the nature of the interfacial bonding. DFT calculations can model the interface between two materials, revealing details about bond lengths, charge transfer, and adhesion energy. This information is crucial for applications in electronics, coatings, and composite materials, where interfacial stability is paramount.

Molecular Dynamics (MD) Simulations for Dynamic Processes and Thermal Behavior

While DFT is excellent for calculating the properties of materials in their static, equilibrium state, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe processes like phase transitions, diffusion, and thermal transport.

For this compound, MD simulations could be used to understand its structural stability and phase transformations at different temperatures and pressures. By using interatomic potentials derived from first-principles calculations or experimental data, MD can simulate systems containing thousands or millions of atoms, providing insights that are inaccessible to DFT alone. For example, MD simulations have been used to study the initial oxidation processes on the surfaces of iron-chromium alloys by modeling the interactions between oxygen molecules and the alloy surface at high temperatures. nih.govrsc.org A similar approach could be applied to understand the high-temperature oxidation or corrosion resistance of materials containing chromium and molybdenum. researchgate.net Furthermore, MD is a valuable tool for predicting thermal properties, such as thermal conductivity and thermal expansion, which are critical for high-temperature applications.

Materials Informatics and High-Throughput Screening for Novel this compound Compositions

The field of materials informatics leverages data science and machine learning techniques to accelerate the discovery and design of new materials. High-throughput screening combines automated computational calculations (often using DFT) with large materials databases to rapidly evaluate the properties of thousands of potential compounds.

For a multi-component system like chromium-lead-molybdenum-oxygen, the number of possible compositions and crystal structures is vast. A high-throughput screening approach could be used to systematically explore this compositional space. researchgate.net By calculating key properties—such as thermodynamic stability, band gap, and elastic moduli—for a large set of candidate structures, researchers can identify the most promising compositions for specific applications. materialsciencejournal.org Machine learning models can then be trained on this computational data to predict the properties of yet-unseen compositions, further accelerating the screening process. materialsciencejournal.org This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error experimentation, enabling a more rational design of novel this compound materials with optimized properties.

Theoretical Prediction of Novel this compound Phases

In the quest for new materials with tailored properties, theoretical and computational approaches have become indispensable tools for predicting the existence of novel crystalline phases before their experimental synthesis. For complex multinary compounds like this compound, these predictive methods offer a pathway to explore the vast landscape of possible atomic arrangements and identify potentially stable or metastable structures with desirable electronic, optical, or catalytic functionalities.

First-principles calculations, primarily based on Density Functional Theory (DFT), are the cornerstone of this predictive work. These methods solve the quantum mechanical equations that govern the behavior of electrons in a material, allowing for the calculation of the total energy of a given crystal structure. By comparing the energies of various atomic configurations, researchers can determine their relative stability.

A powerful technique employed for the discovery of new phases is the use of evolutionary algorithms combined with ab initio energy calculations. arxiv.orguspex-team.orgresearchgate.net These algorithms mimic the process of natural selection. A population of randomly generated crystal structures for a given chemical composition (e.g., PbCrMoO5, Pb2CrMoO6) is created. The energy of each structure is calculated using DFT, and the lowest-energy structures are "selected" to "mate" and produce a new generation of structures. This iterative process of generation, evaluation, and selection can efficiently search the high-dimensional potential energy surface and identify the most stable crystal structure, corresponding to the global minimum of the free energy. osti.gov

These computational searches are not limited to finding the single most stable phase but can also reveal a series of low-energy metastable polymorphs. uspex-team.orgresearchgate.net These metastable phases, while not the most thermodynamically stable, could be synthesizable under specific experimental conditions and may possess unique and valuable properties.

The output of these theoretical predictions includes detailed crystallographic information for the novel phases. This data is crucial for experimentalists to attempt the synthesis and to characterize the new material using techniques like X-ray diffraction.

Below are hypothetical examples of data tables that would be generated from such theoretical studies, illustrating the kind of detailed findings that are produced.

Table 1: Predicted Novel Phases of this compound

This table showcases hypothetical novel phases of this compound that could be identified through evolutionary crystal structure prediction algorithms. The formation energy indicates the stability of the compound relative to a combination of its constituent binary oxides. A negative formation energy suggests that the compound is stable against decomposition into these simpler oxides.

| Predicted Phase Formula | Predicted Space Group | Calculated Lattice Parameters (Å, °) | Formation Energy (eV/atom) | Predicted Band Gap (eV) |

| PbCrMoO5 | P21/c (Monoclinic) | a=7.12, b=6.98, c=12.45, β=115.2 | -0.15 | 2.1 (Indirect) |

| Pb2CrMoO6 | Pnma (Orthorhombic) | a=5.88, b=8.15, c=5.92 | -0.28 | 1.8 (Direct) |

| PbCr2(MoO4)3 | I-43d (Cubic) | a=9.55 | -0.11 | 2.5 (Indirect) |

Table 2: Calculated Electronic and Mechanical Properties of Predicted Phases

Once a stable or promising metastable structure is identified, its physical properties can be calculated in detail using DFT. This table provides an example of the types of properties that would be investigated to assess the potential applications of the newly predicted phases.

| Property | PbCrMoO5 | Pb2CrMoO6 | PbCr2(MoO4)3 |

| Bulk Modulus (GPa) | 112 | 125 | 105 |

| Shear Modulus (GPa) | 45 | 52 | 41 |

| Young's Modulus (GPa) | 118 | 136 | 108 |

| Electron Effective Mass (m₀) | 0.45 | 0.32 | 0.58 |

| Hole Effective Mass (m₀) | -0.88 | -0.65 | -1.02 |

| Static Dielectric Constant | 18.5 | 24.1 | 15.2 |

The theoretical prediction of novel phases is a critical first step in the rational design of new materials. By leveraging powerful computational algorithms and first-principles calculations, researchers can guide experimental efforts toward the synthesis of previously unknown compounds with potentially superior properties for a wide range of technological applications.

Functional Properties and Advanced Applications of Chromium Lead Molybdenum Oxide Based Materials

Catalytic Activity and Reaction Mechanisms of Chromium Lead Molybdenum Oxide-Based Materials

Oxidation and Selective Oxidation Processes Catalyzed by this compound

Materials containing chromium and molybdenum oxides are effective catalysts for various oxidation processes, leveraging the variable oxidation states of both Cr and Mo.

Molybdenum-based catalysts are particularly noted for their role in selective oxidation. For instance, mixed metal oxides containing molybdenum, such as Mo-V-W oxides, are used in the partial oxidation of acrolein to acrylic acid. mpg.de Similarly, iron molybdate (B1676688) catalysts with excess molybdenum oxide are employed in the industrial production of formaldehyde (B43269) from methanol. lidsen.comlidsen.com The selectivity in these reactions is a crucial attribute, minimizing the formation of undesired by-products like carbon oxides. lidsen.comlidsen.comkit.edu In vanadium-based catalysts, molybdenum oxide acts as a promoter, enhancing performance in reactions like the oxidation of hydrocarbons. kit.edu

Chromium(VI) compounds are known to be strong oxidizing agents. wikipedia.org In various complex forms, they are used for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org

| Catalyst | Reactant | Key Finding |

|---|---|---|

| 3V-MoTi (3 wt.% V₂O₅-MoO₃/TiO₂) | Propylene (B89431) (C₃H₆) | Achieved full conversion at 400°C. Oxidized ~15% of C₃H₆ at 200°C. |

| 3V-MoTi (3 wt.% V₂O₅-MoO₃/TiO₂) | Dodecane | Achieved full conversion above 300°C. Showed 52% conversion at 150°C. Slightly higher CO₂ selectivity compared to the tungsten-promoted catalyst. |